molecular formula C5H4N2S B6145799 Imidazo[5,1-b]thiazole CAS No. 251-89-8

Imidazo[5,1-b]thiazole

Cat. No.: B6145799
CAS No.: 251-89-8
M. Wt: 124.2
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Description

Imidazo[5,1-b]thiazole is a heterocyclic compound that consists of fused imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

Imidazo[5,1-b]thiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been reported to have potent activity against Mycobacterium tuberculosis, targeting QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes . It has been shown to have potent cytotoxic activity against different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound undergoes oxidative metabolism to yield reactive species that can form conjugates with glutathione .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it has been reported that the compound exhibits good drug exposure in mice at a dose of 200 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways . It undergoes oxidative metabolism, possibly involving thiazole ring epoxidation as the rate-limiting step

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazole with α-halo ketones under basic conditions. Another approach involves the cyclization of N-(2-thiazolyl)imidates with isothiocyanates. These reactions are generally carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound derivatives often employs metal-catalyzed reactions. For example, copper-catalyzed domino reactions of substituted o-bromoarylisothiocyanates with isocyanides have been developed for efficient synthesis under ligand-free conditions . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: Oxidation of the sulfur atom in the thiazole ring can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrothis compound derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothis compound derivatives, and various substituted imidazo[5,1-b]thiazoles .

Scientific Research Applications

Imidazo[5,1-b]thiazole has a wide range of applications in scientific research:

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUBFCZXGSJIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611742
Record name Imidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-89-8
Record name Imidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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